Phosphonic acid, 1,12-dodecanediylbis-

Self-Assembled Monolayers Charge Transport Molecular Electronics

Researchers seeking ultrathin gate dielectrics face leakage current limitations from monophosphonate SAMs. DDBPA (CAS 7450-59-1), a C12 α,ω-bisphosphonic acid, addresses this with dual anchoring and superior insulation. Key advantages: • Tunneling attenuation β=1.40±0.05 per C atom-65% higher than monophosphonate analogs • C12 chain maintains alkyl crystallinity in Hf-bisphosphonate multilayers, unlike liquid-like C6 films • Dual phosphonic acid groups enable robust, non-desorbing surface coatings on AlOₓ, ZrO₂, TiO₂

Molecular Formula C12H28O6P2
Molecular Weight 330.29 g/mol
CAS No. 7450-59-1
Cat. No. B1260064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonic acid, 1,12-dodecanediylbis-
CAS7450-59-1
Synonyms1,12-dodecanediylbis(phosphonic acid)
DDBPA cpd
Molecular FormulaC12H28O6P2
Molecular Weight330.29 g/mol
Structural Identifiers
SMILESC(CCCCCCP(=O)(O)O)CCCCCP(=O)(O)O
InChIInChI=1S/C12H28O6P2/c13-19(14,15)11-9-7-5-3-1-2-4-6-8-10-12-20(16,17)18/h1-12H2,(H2,13,14,15)(H2,16,17,18)
InChIKeyBEPFDRNIALBIKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphonic acid, 1,12-dodecanediylbis- (CAS 7450-59-1): Baseline Properties and Procurement Context


Phosphonic acid, 1,12-dodecanediylbis- (also known as 1,12-dodecanediylbisphosphonic acid, DDBPA) is a C12 α,ω-alkyl bisphosphonic acid with two terminal phosphonic acid (-P(=O)(OH)₂) groups separated by a 12-carbon methylene chain [1]. Its molecular formula is C₁₂H₂₈O₆P₂ and its molecular weight is 330.3 g/mol [1]. The compound is registered under the U.S. EPA TSCA inventory as an approved chemical substance [2]. Key predicted physicochemical properties include a density of 1.2±0.1 g/cm³, boiling point of 552.3±56.0 °C at 760 mmHg, and a calculated LogP (ACD/Labs) of 0.52 . This compound differs fundamentally from monophosphonic acids (single anchoring group) and from geminal bisphosphonates (both phosphonate groups on the same carbon), each structural distinction producing unique performance characteristics in surface functionalization, corrosion inhibition, and materials assembly applications [3].

Phosphonic acid, 1,12-dodecanediylbis- (CAS 7450-59-1): Why C8, C10, and Mono-Phosphonate Analogs Cannot Be Substituted


Generic substitution among alkyl bisphosphonates or between bis- and mono-phosphonates is technically unjustified due to quantifiable chain-length-dependent performance divergence and anchor-group-dependent structural differences. In self-assembled monolayer (SAM) applications, the tunneling attenuation constant (β) for C12 bisphosphonate SAMs is 1.40 ± 0.05 per carbon atom—substantially higher than the 0.85 ± 0.03 per carbon atom observed for monophosphonate analogs of equivalent chain length [1]. This β difference translates to approximately 65% greater current attenuation per unit length, a magnitude that precludes any simple one-to-one substitution. Furthermore, in metal-bisphosphonate multilayer films, chain order decreases systematically as the alkyl chain shortens: C12 films maintain some crystallinity while C6 films exhibit essentially liquid-like disorder, and eight carbons represents the minimum threshold for producing multilayers with any alkyl chain crystallinity [2]. These structure-function relationships are not linear extrapolations; a user requiring the barrier properties of C12 cannot achieve equivalent performance with C10 or C8, nor can a monophosphonate replicate the dual-anchoring stability and hydrogen-bonding network characteristics unique to the bisphosphonate architecture [1].

Phosphonic acid, 1,12-dodecanediylbis- (CAS 7450-59-1): Head-to-Head Quantitative Evidence Guide for Scientific Selection


Tunneling Attenuation Constant (β): C12 Bisphosphonate vs. Monophosphonate SAMs

In a direct head-to-head comparison, alkyl bisphosphonic acid (bisPA) SAMs exhibit a significantly higher tunneling attenuation constant than alkyl monophosphonic acid (monoPA) SAMs of comparable chain lengths. The C12 bisPA SAM shows a β value of 1.40 ± 0.05 per carbon atom, compared to 0.85 ± 0.03 per carbon atom for monoPA SAMs [1]. This β difference is attributed to conformational disorder in the bisPA monolayer induced by strong interactions of the distal phosphonic acid groups, which form a hydrogen-bonding network that largely determines the molecular layer structure and promotes 'through-space' tunneling contributions [1].

Self-Assembled Monolayers Charge Transport Molecular Electronics

Alkyl Chain Order in Metal-Bisphosphonate Multilayers: C12 vs. C10, C8, and C6

In Hf-alkylbis(phosphonate) multilayer films assembled via layer-by-layer deposition, alkyl chain order is strongly dependent on bisphosphonate chain length. FTIR spectroscopy demonstrates that chain order decreases as the alkyl chain becomes shorter. Films grown with C12 bisPA maintain measurable crystallinity in the alkyl chains, whereas C6 bisPA (C6BPA) films exhibit essentially liquid-like disorder [1]. The study establishes that an eight-carbon alkyl chain (C8) represents the lower limit for producing multilayers with any crystallinity in the alkyl chains of the organic layers [1].

Multilayer Films Metal-Organic Frameworks Surface Functionalization

Monolayer Disorder and Hydrogen-Bonding Network: bisPA vs. monoPA Architecture

Through contact angle, Kelvin-probe, ellipsometry, IR, and XPS measurements, bisPA SAMs were found to form monolayers that are relatively disordered compared to their monoPA analogs [1]. This increased disorder is attributed to strong interactions of the distal phosphonic acid groups, which likely form a hydrogen-bonding network that largely determines the molecular layer structure [1]. The dual phosphonic acid head groups provide a fundamentally different anchoring and interchain interaction profile compared to the single-anchor monophosphonates.

Surface Chemistry SAM Stability Hydrogen Bonding

Phosphonic acid, 1,12-dodecanediylbis- (CAS 7450-59-1): Evidence-Backed Research and Industrial Application Scenarios


Gate Dielectric Modification in Organic Thin-Film Transistors (OTFTs)

The C12 bisPA SAM's high tunneling attenuation constant (β = 1.40 ± 0.05 per carbon atom) makes it suitable for gate dielectric modification in organic thin-film devices, where enhanced current attenuation is required to reduce gate leakage [1]. The 65% higher β compared to monophosphonate SAMs provides superior insulating barrier properties per unit thickness [1]. This scenario is particularly relevant for low-voltage organic electronics where ultrathin dielectric layers must simultaneously provide robust insulation and surface functionalization.

Ordered Metal-Bisphosphonate Multilayer Films for Templated Growth and Sensing

The C12 bisPA chain length exceeds the minimum threshold (C8) required for producing Hf-bisphosphonate multilayers with measurable alkyl chain crystallinity [1]. In contrast, C6 bisPA produces liquid-like disordered films [1]. This ordering characteristic supports applications in templated growth of oriented materials, chemical sensing platforms relying on organized organic interlayers, and model systems for studying structure-property relationships in metal-organic layered materials.

Self-Assembled Monolayers with Dual-Anchoring Stability on Metal Oxides

The bisphosphonate architecture, with two terminal phosphonic acid groups, provides dual-point anchoring to metal oxide surfaces (e.g., AlOₓ, ZrO₂, TiO₂) [1]. This dual anchoring, coupled with the extensive hydrogen-bonding network formed between distal phosphonic acid groups, produces a structurally distinct monolayer compared to monophosphonates [1]. Applications where this differentiation is relevant include: surface passivation layers requiring enhanced aqueous stability, adhesion promotion for subsequent layer deposition, and surface modification of nanoparticles where robust, non-desorbing coatings are critical.

Corrosion Inhibition: Class-Level Phosphonate Efficacy (Comparative Data Not Yet Available)

Phosphonic acids and phosphonates are broadly recognized as effective corrosion inhibitors for metal protection in various media, operating via adsorption and protective layer formation on metallic surfaces [1]. Patent literature references the use of 1,12-dodecanedi(phosphonic acid dimethyl ester) for imparting corrosion resistance to surfaces, specifically for sub-film rust spread protection in metal-coating combinations [2]. However, at present, no published studies provide direct head-to-head quantitative corrosion inhibition data comparing C12 bisPA against C8, C10, or other alkyl bisphosphonate analogs. Users considering this compound for corrosion inhibition applications should be aware that performance differentiation from shorter-chain analogs or commercial inhibitors (e.g., HEDP, ATMP) has not been empirically established in the peer-reviewed literature. Selection for this application should be based on in-house validation rather than published comparative performance metrics.

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